7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15324551
Molecular Formula: C24H24N2O5S
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O5S |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 7-methyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C24H24N2O5S/c1-13-7-8-15-17(27)11-19(31-18(15)10-13)22(28)26-24-21(16-5-2-6-20(16)32-24)23(29)25-12-14-4-3-9-30-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H,25,29)(H,26,28) |
| Standard InChI Key | COOPRUYFUZDQSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5 |
Introduction
The compound 7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide is a complex organic molecule belonging to the class of chromene derivatives. It features a chromene backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound also incorporates various functional groups, including a thiophene moiety and a tetrahydrofuran side chain, which contribute to its potential biological activity and chemical reactivity.
Chemical Reactions
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Nucleophilic Addition: Carbonyl groups can react with nucleophiles.
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Hydrolysis: Amide bonds can be cleaved under acidic or basic conditions.
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Ring-Opening Reactions: Tetrahydrofuran moiety can undergo ring-opening reactions.
Biological Activities
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Anti-inflammatory: Chromene derivatives have shown anti-inflammatory properties.
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Anticancer: Chromene and thiophene rings are associated with anticancer activities.
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Antimicrobial: Thiophene-based compounds exhibit antimicrobial properties.
Potential Applications
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Medicinal Chemistry: Potential use in developing pharmacologically active agents.
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Drug Design: Its unique structure makes it of interest in drug development.
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Pharmaceutical Applications: Could be explored for therapeutic uses based on its biological activities.
Synthesis
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Multi-Step Process: Involves several synthetic steps, with details often found in patent literature.
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Starting Materials and Conditions: Depend on availability and desired yields.
Structural Studies
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X-ray Crystallography: Used to elucidate the three-dimensional conformation.
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NMR Spectroscopy: Essential for understanding the molecular structure and interactions.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Oxo-Chromenes | Chromene Core | Anticancer Properties |
| Tetrahydrofuran Derivatives | Tetrahydrofuran Moiety | Solvent Properties; Potential Drug Carriers |
| Thiophene-Based Compounds | Thiophene Rings | Antimicrobial Activities |
| 6-Methyl-4-Oxo-Chromene Derivatives | Chromene and Benzothiophene | Anticancer, Anti-inflammatory |
This compound's unique combination of chromene, thiophene, and tetrahydrofuran functionalities may enhance its efficacy compared to similar compounds in therapeutic applications.
Future Research Directions
Further research into this compound could reveal additional applications based on its unique chemical properties and biological activities. Studies focusing on its interaction with biological targets and pharmacological pathways would provide insights into its therapeutic potential and safety profile.
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